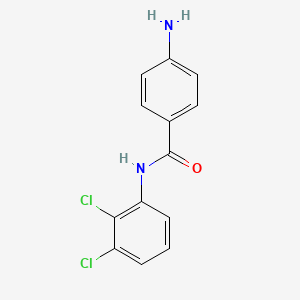

4-Amino-N-(2,3-dichlorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-N-(2,3-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an amino group, a dichlorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-Amino-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,3-dichloroaniline with benzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the final product in high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

4-Amino-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

4-Amino-N-(2,3-dichlorophenyl)benzamide has shown significant potential in the development of new therapeutic agents. Its biological activities include:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). The compound's mechanism may involve the inhibition of histone deacetylases (HDACs), leading to altered gene expression associated with apoptosis and cell cycle regulation .

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for blood sugar regulation. Inhibition of DPP-IV can enhance insulin release and improve glucose control in diabetic patients .

2. Biological Studies

The compound is utilized in various biological studies focusing on:

- Protein Interactions : Research has explored how this compound interacts with specific proteins and enzymes, providing insights into its potential as a therapeutic agent.

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Industrial Applications

Beyond its medicinal uses, this compound finds applications in the production of specialty chemicals and materials. Its properties make it suitable for:

- Synthesis of Complex Molecules : The compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities.

- Herbicidal Compositions : Research indicates that benzamide derivatives can be formulated into herbicides. The unique structure of this compound may contribute to the development of effective herbicidal agents that target specific weeds without harming crops .

Case Study 1: Anticancer Research

In vitro studies revealed that this compound had an IC50 value in the low micromolar range against MDA-MB-231 cells. This suggests potent antiproliferative effects that warrant further investigation into its mechanism of action and potential therapeutic implications in oncology.

Case Study 2: Dipeptidyl Peptidase-IV Inhibition

A study utilizing computer-aided drug design identified several derivatives based on the aminobenzamide scaffold as potential DPP-IV inhibitors. Among these derivatives, compounds similar to this compound exhibited enhanced activity compared to reference compounds at concentrations as low as 100 μM .

Mecanismo De Acción

The mechanism of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular functions.

Comparación Con Compuestos Similares

4-Amino-N-(2,3-dichlorophenyl)benzamide can be compared with other similar compounds, such as:

4-Amino-N-(2,4-dichlorophenyl)benzamide: Similar structure but with different chlorine substitution pattern, leading to variations in chemical reactivity and biological activity.

4-Amino-N-(3,4-dichlorophenyl)benzamide: Another isomer with distinct properties due to the position of chlorine atoms on the phenyl ring.

Actividad Biológica

4-Amino-N-(2,3-dichlorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features an amine group attached to a benzamide structure with dichlorophenyl substitution. Its chemical formula is C13H10Cl2N2O, and it has a molecular weight of 295.14 g/mol. The presence of chlorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

- In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has been reported to have an IC50 value in the low micromolar range against breast cancer cells (MDA-MB-231) and colorectal cancer cells (HT-29), suggesting potent antiproliferative effects .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of histone deacetylases (HDACs), leading to alterations in gene expression associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains.

- Antibacterial Efficacy : In vitro tests have demonstrated that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective inhibition comparable to standard antibiotics .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxicity of this compound involved treating MDA-MB-231 cells with various concentrations of the compound. The results indicated an IC50 value of approximately 1.5 µM, significantly lower than many conventional chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 50 µg/mL against both strains, suggesting that it could be developed as a therapeutic agent for bacterial infections .

Data Summary

Propiedades

IUPAC Name |

4-amino-N-(2,3-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOHBNMUNXNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.